![molecular formula C12H15N3O B11886371 4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 2044706-07-0](/img/structure/B11886371.png)
4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves a multi-step process. One common method starts with the preparation of the azetidine ring, followed by its attachment to the benzodiazepine core. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to changes in neuronal signaling and resulting in the compound’s pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Azetidin-3-yl)morpholine
- 4-(Azetidin-3-yl)pyridine
- 4-(Azetidin-3-yl)benzodiazepine derivatives
Uniqueness
4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to its specific structural features, which confer distinct pharmacological properties compared to other benzodiazepine derivatives. Its azetidine ring, in particular, contributes to its unique binding affinity and activity at various molecular targets .
Eigenschaften
CAS-Nummer |
2044706-07-0 |
|---|---|
Molekularformel |
C12H15N3O |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
4-(azetidin-3-yl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C12H15N3O/c16-12-8-15(10-5-13-6-10)7-9-3-1-2-4-11(9)14-12/h1-4,10,13H,5-8H2,(H,14,16) |
InChI-Schlüssel |
IDVWOXSOUTYYEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)N2CC3=CC=CC=C3NC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


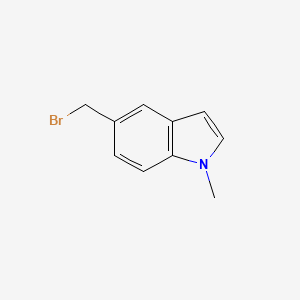


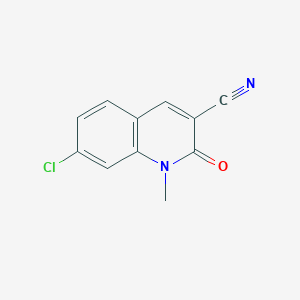
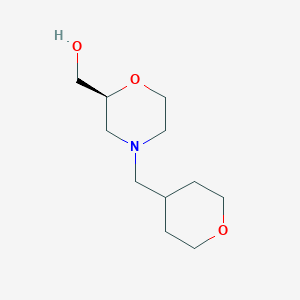
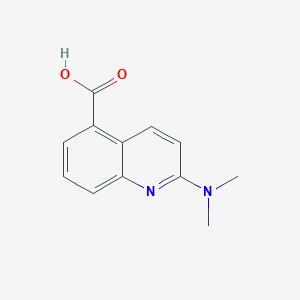
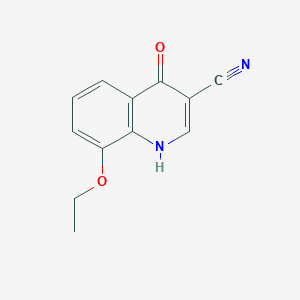
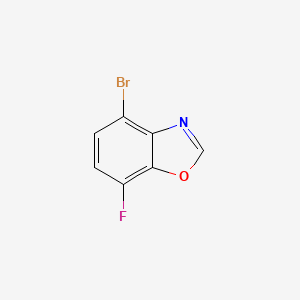
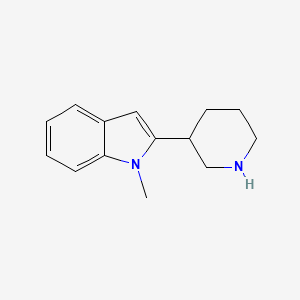

![2-[(3-Methoxyphenyl)methyl]azepane](/img/structure/B11886384.png)



